3-tert-Butoxy-3-oxo-2-(thiophen-2-yl)propanoate
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Overview
Description
3-tert-Butoxy-3-oxo-2-(thiophen-2-yl)propanoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxy-3-oxo-2-(thiophen-2-yl)propanoate can be achieved through several methods. One common approach involves the reaction of 2,2-Dimethyl-1,3-dioxane-4,6-dione with tert-Butanol . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butoxy-3-oxo-2-(thiophen-2-yl)propanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
3-tert-Butoxy-3-oxo-2-(thiophen-2-yl)propanoate has a wide range of applications in scientific research, including:
Biology: The compound may be used in the study of biochemical pathways and as a probe to investigate enzyme activities.
Mechanism of Action
The mechanism of action of 3-tert-Butoxy-3-oxo-2-(thiophen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, affecting biochemical reactions within cells . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-tert-Butoxy-3-oxo-2-(thiophen-2-yl)propanoate include:
- Ethyl 3-oxo-3-(thiophen-2-yl)propanoate
- tert-Butyl 4-methyl-3-oxopentanoate
- Propanoic acid, 3-amino-3-oxo-, 1,1-dimethylethyl ester
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
61606-34-6 |
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Molecular Formula |
C11H13O4S- |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C11H14O4S/c1-11(2,3)15-10(14)8(9(12)13)7-5-4-6-16-7/h4-6,8H,1-3H3,(H,12,13)/p-1 |
InChI Key |
PDCRXJKDRLZGBX-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CS1)C(=O)[O-] |
Origin of Product |
United States |
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